Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate
Description
This compound features a spirocyclic 8-azaspiro[4.5]decane core with a tert-butyl carbamate group at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 2. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in pharmaceutical synthesis for constructing biaryl or heteroaryl motifs . Its synthesis involves multi-step protocols starting from spirocyclic ketones, followed by boronate ester installation via palladium-catalyzed coupling or direct substitution (see ).
Properties
Molecular Formula |
C20H36BNO4 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C20H36BNO4/c1-17(2,3)24-16(23)22-12-10-20(11-13-22)9-8-15(14-20)21-25-18(4,5)19(6,7)26-21/h15H,8-14H2,1-7H3 |
InChI Key |
HPVPQUWSXKTKJK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a spirocyclic amine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) to facilitate the formation of the boronate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate: undergoes various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: Reduction of the boronate ester can yield corresponding alcohols or other reduced products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, boronic acids, and alcohol derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group can interact with molecular targets through covalent bonding, influencing biological pathways and molecular functions . The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Key Research Findings
- Boronate Utility : The target compound’s boronate group enables efficient cross-coupling (e.g., with aryl halides in ), critical for constructing complex biaryl scaffolds in oncology drugs .
- Fluorination Impact: Fluorinated analogs exhibit 20–30% higher metabolic stability in hepatocyte assays compared to non-fluorinated versions .
- Spirocyclic Rigidity : All analogs benefit from the spiro core’s conformational restraint, improving target binding affinity by reducing entropy penalties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
